An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate
An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(2-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising an ester functionality and an ortho-iodinated phenyl ring, render it a valuable precursor for a wide array of molecular architectures. The presence of the iodine atom at a strategic position allows for its participation in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(2-iodophenyl)acetate, detailed protocols for its synthesis, an exploration of its reactivity profile, and a discussion of its current and potential applications in drug discovery and materials science.
Introduction
The landscape of modern drug discovery and development is intrinsically linked to the availability of versatile and reactive chemical building blocks. Aryl- and heteroaryl-acetic acid derivatives are privileged scaffolds found in a multitude of biologically active compounds. Among these, Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) has emerged as a particularly useful intermediate.[1][2] The ortho-iodide functionality serves as a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through well-established transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the phenylacetate core, a crucial aspect of structure-activity relationship (SAR) studies in drug development. This technical guide aims to provide researchers with a detailed understanding of the properties, synthesis, and reactivity of this important chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. The key properties of Methyl 2-(2-iodophenyl)acetate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66370-75-0 | [1][2][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | methyl 2-(2-iodophenyl)acetate | |
| Appearance | Colorless to yellow or brown liquid/oil | [2][3] |
| Boiling Point | 114 °C @ 1.5 Torr | [3] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [3] |
| Purity (Typical) | ≥95-97% | [2][4] |
| Storage Conditions | 2-8°C, protect from light, keep in dark place, sealed in dry | [3][4] |
| SMILES | COC(=O)CC1=CC=CC=C1I | [1][2] |
| InChI Key | YNHWTTUTWBNFGQ-UHFFFAOYSA-N | [4] |
Spectral Data and Characterization
Accurate structural elucidation and purity assessment are paramount in chemical synthesis. Below are the expected spectral data for Methyl 2-(2-iodophenyl)acetate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
-
δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the iodine atom.
-
δ ~7.3-7.4 ppm (m, 2H): Aromatic protons meta and para to the iodine atom.
-
δ ~6.9-7.0 ppm (td, 1H): Aromatic proton ortho to the acetate substituent.
-
δ ~3.8 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).
-
δ ~3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments.
-
δ ~171 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~140 ppm: Aromatic carbon attached to the iodine atom (C-I).
-
δ ~138 ppm: Aromatic carbon attached to the acetate substituent.
-
δ ~128-130 ppm: Aromatic CH carbons.
-
δ ~99 ppm: Aromatic carbon ortho to the iodine.
-
δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).
-
δ ~44 ppm: Methylene carbon of the acetate group (-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[5]
-
~3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.[6]
-
~2950 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.[6]
-
~1200 cm⁻¹ (strong): C-O stretching of the ester group.[6]
-
~750 cm⁻¹ (strong): C-I stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 276.
-
Key Fragments:
-
m/z = 217: Loss of the methoxycarbonyl group (-•COOCH₃).
-
m/z = 149: Loss of the iodine atom (-•I).
-
m/z = 59: The methoxycarbonyl fragment ([•COOCH₃]⁺).
-
Synthesis of Methyl 2-(2-iodophenyl)acetate
Methyl 2-(2-iodophenyl)acetate is most commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid.[7][8] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.
Caption: Fischer Esterification of 2-Iodophenylacetic Acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the synthesis of Methyl 2-(2-iodophenyl)acetate from 2-iodophenylacetic acid and methanol.
Materials:
-
2-Iodophenylacetic acid (1.0 eq)
-
Methanol (reagent grade, used in large excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenylacetic acid and a large excess of methanol.
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude Methyl 2-(2-iodophenyl)acetate can be purified by vacuum distillation to yield a colorless oil.
Reactivity Profile and Key Reactions
The synthetic utility of Methyl 2-(2-iodophenyl)acetate is primarily derived from the reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.
Caption: Key Cross-Coupling Reactions.
The Heck Reaction
The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the synthesis of stilbenes and other vinyl-substituted aromatic compounds.
Illustrative Transformation: Coupling with styrene to yield a stilbene derivative.
Typical Conditions:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
-
Ligand: PPh₃ or other phosphine ligands
-
Base: Et₃N, K₂CO₃, or NaOAc
-
Solvent: DMF, acetonitrile, or toluene
-
Temperature: 80-140 °C
The Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or ester.[10] This reaction is widely used for the synthesis of biaryl compounds.
Illustrative Transformation: Coupling with phenylboronic acid to form a biphenyl derivative.
Typical Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
-
Ligand: PPh₃ or other phosphine ligands
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: Toluene/water, DME, or THF
-
Temperature: 80-110 °C
The Sonogashira Coupling
The Sonogashira coupling enables the reaction between the aryl iodide and a terminal alkyne, forming a diarylacetylene.[11] This reaction is catalyzed by a combination of palladium and copper salts.
Illustrative Transformation: Coupling with phenylacetylene.
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
-
Copper Co-catalyst: CuI
-
Base: Et₃N or other amine bases
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
Applications in Research and Development
The primary application of Methyl 2-(2-iodophenyl)acetate lies in its role as a versatile intermediate in organic synthesis.
-
Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize the phenyl ring of Methyl 2-(2-iodophenyl)acetate via cross-coupling reactions allows for the synthesis of novel analogues of known drugs for SAR studies. One study has suggested that this compound acts as an alkylating agent, inhibiting cancer cell growth by binding to estrogen receptors.[11]
-
Materials Science: Biaryl and stilbene structures, which can be readily synthesized from Methyl 2-(2-iodophenyl)acetate, are core components of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Methyl 2-(2-iodophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
Conclusion
Methyl 2-(2-iodophenyl)acetate is a high-value synthetic intermediate that offers a convenient entry point for the synthesis of a wide range of functionalized aromatic compounds. Its straightforward preparation and the predictable reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to facilitate its effective and safe use in the laboratory.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21939462, Methyl 2-(3-iodophenyl)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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